molecular formula C18H18FN5O2 B2523152 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-71-6

5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2523152
CAS No.: 899981-71-6
M. Wt: 355.373
InChI Key: KFNCSKKESYQSMM-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 3-fluorobenzyl substitution at the 1-position of the triazole ring and a 4-methoxybenzyl group attached to the carboxamide nitrogen. The fluorine atom at the 3-position of the benzyl group and the methoxy group on the benzylamide moiety likely influence its electronic properties, lipophilicity, and binding interactions.

Properties

IUPAC Name

5-amino-1-[(3-fluorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-26-15-7-5-12(6-8-15)10-21-18(25)16-17(20)24(23-22-16)11-13-3-2-4-14(19)9-13/h2-9H,10-11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNCSKKESYQSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be an azide derivative of 3-fluorobenzyl and an alkyne derivative of 4-methoxybenzyl.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group.

    Carboxamide Formation: The carboxamide group is typically formed by reacting the triazole derivative with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carboxamide group may produce an amine.

Scientific Research Applications

The compound belongs to the class of 1,2,3-triazole derivatives, which are known for various biological activities. Notably, this compound has demonstrated:

  • Antiparasitic Activity : It has shown significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated submicromolar activity (pEC50 > 6), with high selectivity (>100-fold over VERO and HepG2 cells) suggesting a favorable safety profile for further development .
  • Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have reported growth inhibition percentages exceeding 80% against various cancer cell lines . The mechanism often involves interaction with specific biological targets such as enzymes or receptors, modulating biochemical pathways critical for cancer progression.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Fluorination Effects : The position of fluorine substitution significantly influences potency. Substituents at the meta and para positions enhance activity, while ortho substitution tends to reduce it .
  • Core Modifications : Alterations to the triazole core or peripheral substituents have been systematically explored. Certain configurations maintain or improve ligand efficiency and lipophilicity, which are critical for drug development .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Chagas Disease Treatment : A notable study focused on optimizing triazole compounds for treating Chagas disease. The lead compound exhibited effective binding to the target with a cellular ligand efficiency greater than 0.25. Despite initial metabolic instability in mouse liver microsomes, modifications improved profiles suitable for in vivo testing .
  • Anticancer Studies : In a comprehensive investigation into anticancer properties, several analogs were synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced activity against tumors such as glioblastoma and ovarian cancer .
Activity TypeTarget Organism/Cell LinePotency (pEC50)Selectivity Ratio
AntiparasiticTrypanosoma cruzi>6>100 (VERO/HepG2)
AnticancerVarious Cancer Lines>80% growth inhibitionN/A

Mechanism of Action

The mechanism of action of 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Compound Name & Substituents Biological Activity Key Findings Application Potential References
Target Compound :
1-(3-Fluorobenzyl), N-(4-methoxybenzyl)
Inferred: Antimicrobial/antiproliferative Structural similarity to SOS inhibitors and antiproliferative agents suggests dual potential. Antimicrobial, cancer therapy N/A
1-(Carbamoylmethyl), N-(unsubstituted) SOS response inhibition IC50 = 32 µM; β-turn mimetic structure disrupts LexA self-cleavage . Antibacterial adjuvants
1-(4-Methylphenyl), N-(2,4-dimethoxyphenyl) Antiproliferative Growth inhibition (GP = -27.30%) in CNS cancer cells . Oncology
1-(3-Chlorobenzyl), N-(4-fluorobenzyl) Inferred: Modified lipophilicity Chlorine and fluorine substituents enhance metabolic stability . Antimicrobial
1-(4-Bromo-2-fluorophenyl), N-(5-chloro-2-methoxyphenyl) Screening compound Bulkier halogens may improve target engagement in kinase assays . Drug discovery

Key Observations

Substituent Effects on Activity :

  • 1-Position Modifications :

  • Electron-withdrawing groups (e.g., 3-fluoro, 3-chloro) enhance binding to hydrophobic pockets in targets like LexA or kinases .
  • Carbamoylmethyl substitution enables β-turn mimetic behavior, critical for disrupting protein-protein interactions in bacterial SOS response .
    • N-Benzylamide Modifications :
  • Methoxy groups (e.g., 4-methoxybenzyl) improve solubility and modulate cytochrome P450 interactions, reducing toxicity .
  • Heterocyclic groups (e.g., furan-2-ylmethyl in ) may alter pharmacokinetics but lack robust activity data .

Mechanistic Insights :

  • The target compound’s 3-fluorobenzyl group may mimic the spatial requirements of natural substrates in bacterial LexA or human kinase targets, though structural studies (e.g., via SHELX refinement ) are needed to confirm this.
  • Analogues with antiproliferative activity (e.g., ) often feature dichlorophenyl or fluorophenyl groups , suggesting halogen bonding as a key driver of cytotoxicity .

Metabolic Stability: Compounds with chlorine or bromine (e.g., ) exhibit prolonged half-lives due to resistance to oxidative metabolism . The target compound’s methoxy group may facilitate phase II glucuronidation, as seen in related metabolites (e.g., CAI’s benzophenone metabolite in ) .

Biological Activity

5-Amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its applications in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN5O2C_{15}H_{16}FN_5O_2 with a molecular weight of 305.32 g/mol. Its structure features a triazole ring, an amino group, and substituted benzyl groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction, which combines an azide and an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The preparation includes several steps to ensure high yield and purity through methods such as recrystallization or chromatography.

Antiparasitic Activity

One significant area of research has focused on the compound's activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have demonstrated that derivatives of 5-amino-1,2,3-triazole-4-carboxamide exhibit submicromolar activity (pEC50 > 6) against this parasite. These compounds showed improvements in potency and metabolic stability compared to existing treatments .

Neuroprotective Effects

Research has indicated that triazole derivatives can exhibit neuroprotective properties. For instance, related compounds have been shown to inhibit neuroinflammation and oxidative stress markers in cellular models. Mechanistic studies suggest that these compounds may block NF-κB signaling pathways and reduce amyloid-beta aggregation, which are crucial in neurodegenerative diseases like Alzheimer's .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of cholinesterases (ChE), which are enzymes involved in neurotransmitter breakdown. Certain derivatives have demonstrated significant inhibitory activity against butyrylcholinesterase (BuChE), with IC50 values indicating strong potency compared to standard inhibitors like galantamine .

Case Study 1: Chagas Disease Treatment

In a phenotypic screening study involving infected VERO cells, a series of 5-amino-1,2,3-triazole derivatives were evaluated for their ability to suppress parasite burden. The most promising compounds showed significant efficacy in reducing parasitemia in mouse models, suggesting their potential as new treatments for Chagas disease .

Case Study 2: Neuroprotection in Alzheimer's Models

Another study examined the effects of triazole derivatives on SH-SY5Y cells exposed to amyloid-beta. The compounds exhibited protective effects by reducing cell death and inflammation markers at concentrations up to 50 µM without inducing toxicity .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while other triazole derivatives also show biological activity, the specific substitutions on the benzyl groups in this compound enhance its selectivity and potency against targeted biological pathways.

Compound NameActivity TypeIC50 (µM)Notes
This compoundBuChE Inhibition< 10Potent against neurodegenerative targets
5-Amino-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideAntiparasiticpEC50 > 6Effective against T. cruzi
5-Amino-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamideNeuroprotectiveIC50 = 0.13Selective for neuroinflammatory pathways

Q & A

Q. What are the established synthetic routes for 5-amino-1-(3-fluorobenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves:

  • Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core .
  • Substituent introduction : Sequential alkylation and amidation steps. For example, reacting the triazole intermediate with 3-fluorobenzyl bromide for N-alkylation, followed by coupling with 4-methoxybenzylamine using carbodiimide reagents (e.g., EDC/HOBt) to form the carboxamide .
  • Purification : Column chromatography and crystallization to ensure purity.

Key reagents :

StepReagents/ConditionsPurpose
CycloadditionCuSO₄, sodium ascorbate, azide/alkyne precursorsTriazole ring formation
Alkylation3-fluorobenzyl halide, base (e.g., K₂CO₃)N-substitution
AmidationEDC, HOBt, 4-methoxybenzylamineCarboxamide formation

Q. How is the structural characterization of this compound performed using crystallographic methods?

  • Single-crystal X-ray diffraction (SCXRD) : Utilizes programs like SHELXL for refinement and WinGX/ORTEP for visualization .
  • Key parameters :
MetricTypical ValueSignificance
R-factor<0.05Reflects model accuracy
Bond angles±0.5° deviationValidates geometry
Anisotropic displacementEllipsoid plotsConfirms atomic vibration
  • Validation : Compare experimental data with computational models (e.g., density functional theory) to resolve ambiguities in substituent orientation .

Q. What are the key physicochemical properties relevant to in vitro assays?

  • Solubility : Low aqueous solubility (logP ~3.5) necessitates DMSO as a co-solvent for biological testing .
  • Stability : Stable in PBS (pH 7.4) for 24 hours but degrades under acidic conditions (pH <4).
  • Spectroscopic data :
PropertyValueMethod
HRMS (m/z)[M+H]⁺ calc. 410.15ESI-MS
¹H NMRδ 7.2–7.4 (aromatic), δ 4.5 (N-CH₂)CDCl₃

Advanced Research Questions

Q. What methodologies are effective in analyzing the structure-activity relationship (SAR) of this triazole derivative?

  • Functional group modulation : Synthesize analogs with variations in benzyl substituents (e.g., replacing 3-fluorobenzyl with chlorobenzyl) to assess impact on enzyme inhibition .
  • Biological assays :
  • Kinase inhibition : Use fluorescence polarization assays to measure IC₅₀ values against target kinases.
  • Cellular uptake : Radiolabel the compound (e.g., ¹⁴C) to quantify permeability in Caco-2 monolayers.
    • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with protein targets like EGFR or COX-2 .

Q. How can researchers address discrepancies in reported biological activities?

  • Controlled experimental replication : Standardize assay conditions (e.g., pH, temperature, solvent concentration) to minimize variability .
  • Structural verification : Re-analyze compound purity via HPLC and SCXRD to rule out batch-specific impurities .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers and contextualize activity trends .

Q. What experimental approaches enhance the compound’s solubility for biological testing?

  • Co-solvent systems : Use 10% DMSO in PBS, ensuring final solvent concentration <0.1% to avoid cytotoxicity .
  • Prodrug design : Introduce phosphate or glycoside groups at the carboxamide moiety to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., 100 nm diameter) to enhance bioavailability.

Data Contradiction Analysis Example

Case : Conflicting IC₅₀ values (2 µM vs. 10 µM) in kinase inhibition assays.
Resolution Strategy :

Verify compound integrity via LC-MS and SCXRD.

Re-test activity under uniform conditions (e.g., ATP concentration, incubation time).

Use SHELX-refined structural data to correlate activity with conformational flexibility of the 3-fluorobenzyl group .

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